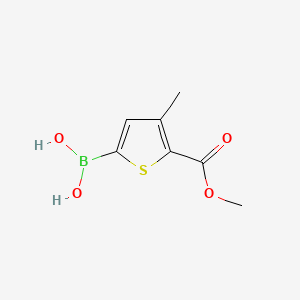

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acids and their derivatives, such as “5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid”, are a class of compounds that contain a boronic acid functional group . These compounds are important in organic chemistry and materials science for the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the reaction of organometallic reagents with boranes . Another common method is the reaction of triarylboranes with a ligand .Molecular Structure Analysis

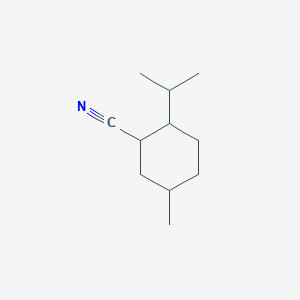

The molecular structure of boronic acids and their derivatives is characterized by the presence of a boronic acid functional group . The exact structure would depend on the specific compound.Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can vary widely depending on the specific compound. Some general properties include stability in air and reactivity with various chemical reagents .Wissenschaftliche Forschungsanwendungen

Boronic Acids in Drug Design and Discovery

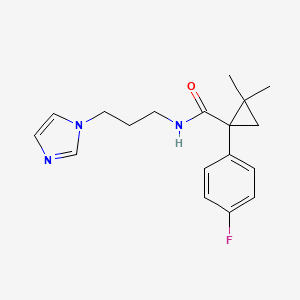

Boronic acids, including derivatives like 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, have been increasingly incorporated into medicinal chemistry endeavors due to their unique properties, such as enhancing drug potency or improving pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, with more in clinical trials, highlighting their growing importance in therapeutic development (Plescia & Moitessier, 2020).

Boron as a Platform for New Drug Design

Boron's unique position in the periodic table, bridging metals and non-metals, lends boronic acids, including 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, peculiar properties for a variety of applications in chemistry, technology, and medicine. The review by Ciani and Ristori (2012) emphasizes boron's potential in creating innovative drugs, underscoring the need for further exploration of boronated compounds' assembly for drug design (Ciani & Ristori, 2012).

Electrochemical Biosensors Based on Boronic Acids

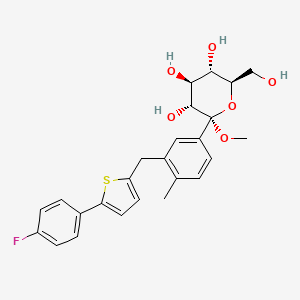

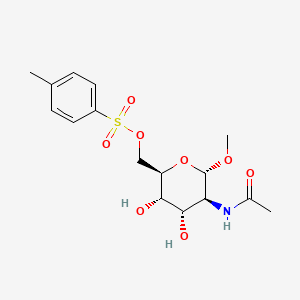

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, like other boronic acid derivatives, has potential applications in developing electrochemical biosensors. These sensors, based on ferroceneboronic acid and its derivatives, can detect sugars, glycated hemoglobin, fluoride ions, and other substances due to the selective binding of boronic acids to 1,2- or 1,3-diol residues through cyclic boronate ester bonds (Wang et al., 2014).

Boronic Acid Sensors with Double Recognition Sites

Research has focused on creating boronic acid sensors with enhanced selectivity and affinity by incorporating double recognition sites. This approach, including using diboronic acids or combining a boronic acid with another binding moiety, has shown significant improvements in sensor performance. This advancement in sensor technology underscores the versatility and potential of boronic acids, including 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, in analytical applications (Bian et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Boronic acids and their derivatives continue to be an active area of research in organic chemistry and materials science. Future directions may include the development of new synthetic methods, the exploration of new reactions, and applications in areas such as drug discovery, materials science, and chemical biology .

Eigenschaften

IUPAC Name |

(5-methoxycarbonyl-4-methylthiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPWDFPOXWSQEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)OC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681553 |

Source

|

| Record name | [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid | |

CAS RN |

1256345-70-6 |

Source

|

| Record name | [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)